3,3-Dimethyl-2-(propan-2-yl)azetidine
Description
3,3-Dimethyl-2-(propan-2-yl)azetidine is a strained four-membered nitrogen heterocycle substituted with two methyl groups at the 3-position and an isopropyl group at the 2-position (Figure 1). Azetidines are pharmacologically significant due to their structural rigidity, which enhances binding affinity in drug-receptor interactions. While β-lactams (azetidin-2-ones) are well-known antibiotics, substituted azetidines like this compound are emerging as scaffolds in medicinal chemistry and agrochemical research .
Structure
2D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-propan-2-ylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6(2)7-8(3,4)5-9-7/h6-7,9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIOTGPXCDUBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CN1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Michael Addition Route
The most commonly reported synthetic pathway for this compound involves an aza-Michael addition reaction. This method uses NH-heterocycles reacting with methyl 2-(azetidin-3-ylidene)acetates under base catalysis, typically employing bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds under mild conditions, providing good yields of the target azetidine derivative.
- Reaction conditions: Mild temperature, base catalysis (DBU), solvent typically an organic medium.
- Mechanism: The nucleophilic nitrogen of the NH-heterocycle attacks the electrophilic double bond of the methyl 2-(azetidin-3-ylidene)acetate, forming the substituted azetidine ring.
This route is favored for its operational simplicity and moderate to high yields, making it suitable for both laboratory and potential industrial scale-ups.
Cyclization of α-Halo α-Amino Ketones
Another approach involves preparing α-halo α-amino ketones as intermediates, which upon treatment with mild bases undergo intramolecular cyclization to form substituted azetidines. This method was detailed in patents describing the synthesis of 3-azetidinones and related azetidine derivatives.
- Key steps:
- Preparation of α-halo α-amino ketone salts.
- Reaction in dimethylformamide (DMF) with sodium bicarbonate under nitrogen atmosphere to prevent oxidation.
- Addition of water to facilitate completion of cyclization.
- Workup involving extraction and acid-base manipulations to isolate the azetidine product.
Detailed Process Analysis from Patent Literature
A notable patented process (US4870189A) describes a multi-step synthesis involving:
- Step 1: Heating a mixture of substituted arylmethylamines with propane derivatives bearing leaving groups (chloro, bromo, iodo, O-tosyl, or O-mesyl) in the 1 and 3 positions, in an organic solvent with water and a non-nucleophilic base. This step forms a linear intermediate which cyclizes to the azetidine ring.
- Step 2: Hydrogenolysis of the arylmethyl protecting group using palladium catalysts (Pd/C, Pd(OH)2 on carbon, Pd on alumina) under hydrogen gas pressure (20-150 psi) in protic solvents such as methanol with mineral acids (HCl, HBr, H2SO4).
- Step 3: Liberation of the azetidine free base by treatment of the azetidine salt with hot concentrated base, followed by vapor condensation.
This method is versatile, allowing access to 2- or 3-substituted azetidines, including 3,3-dimethyl derivatives, by appropriate choice of starting materials and reaction conditions. The process yields high purity azetidine free bases suitable for further applications.
Summary Table of Preparation Methods
Research Findings and Notes
- The patented multi-step process emphasizes the importance of controlling reaction conditions such as solvent choice, temperature, and catalyst loading to maximize yield and purity of azetidine free bases.
- The aza-Michael addition route is noted for its mildness and operational simplicity, making it attractive for synthetic chemists focusing on azetidine derivatives with bulky substituents like 3,3-dimethyl and 2-(propan-2-yl) groups.
- Cyclization of α-halo α-amino ketones provides a strategic route to introduce diverse functional groups and is useful for preparing azetidines with complex substitution patterns.
- Lewis acid-catalyzed ring-opening reactions offer complementary strategies for functionalizing azetidine rings post-synthesis, useful in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2-(propan-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Primary and secondary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
3,3-Dimethyl-2-(propan-2-yl)azetidine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its azetidine structure allows it to participate in various chemical reactions, including:
- Oxidation: The compound can be oxidized to form N-oxides using agents like hydrogen peroxide.
- Reduction: It can undergo reduction to yield primary and secondary amines with reducing agents such as lithium aluminum hydride.
- Substitution Reactions: The nitrogen atom in the azetidine ring can be substituted with other nucleophiles, leading to diverse derivatives.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-oxides |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Alkyl halides | Substituted azetidines |
Biology
Medicinal Chemistry:
The compound has been investigated for its biological activity, particularly as a potential enzyme inhibitor and receptor antagonist. Its interaction with specific molecular targets can modulate enzyme activity and influence cellular signaling pathways. This makes it a candidate for drug development aimed at treating various diseases.
Potential Therapeutic Applications:
Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. These attributes are significant in the development of new pharmaceuticals targeting infectious diseases and inflammatory conditions.
Industrial Applications
Polymer Production:
In industrial settings, this compound is utilized in the synthesis of polymers that exhibit unique properties. Its ability to participate in ring-opening polymerization reactions is particularly valuable for creating polyamines and other macromolecular structures.
Case Study 1: Enzyme Inhibition Studies
A study explored the enzyme inhibition properties of this compound against specific targets involved in metabolic pathways. The results demonstrated that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a lead compound for drug design.
Case Study 2: Polymer Synthesis
Research focused on the application of this compound in synthesizing novel polymers with tailored properties for use in coatings and adhesives. The study highlighted how variations in the azetidine structure influenced the physical properties of the resulting materials.
Case Study 3: Antimicrobial Activity Assessment
A comprehensive evaluation of the antimicrobial properties of this compound showed significant activity against several bacterial strains. This reinforces its potential role in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(propan-2-yl)azetidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Synthesis: The Brønsted acid-catalyzed alkylation of N-Cbz 3-PMP-azetidine-3-ol with secondary alcohols (e.g., isopropanol) yields azetidine ethers in 57% yield, suggesting that bulky substituents like isopropyl may reduce reaction efficiency due to steric hindrance .
- Commercial Availability : 3-(propan-2-yl)azetidine hydrochloride (CAS 1423024-42-3) is a structurally similar compound with a single isopropyl group, highlighting the feasibility of synthesizing such derivatives .
Key Observations :
- Substituent-Driven Potency : In Cav2.2 inhibitors, adding a 2-methyl group to azetidine (compound 19) significantly increased potency compared to unsubstituted analogues, suggesting that steric bulk at the 2-position enhances target engagement . This supports the hypothesis that the 2-isopropyl group in 3,3-Dimethyl-2-(propan-2-yl)azetidine may confer similar advantages.
- Selectivity : Azetidine derivatives like H182 exhibit high selectivity for Stat3 over related pathways (e.g., Stat1, JAK2), indicating that substitution patterns on azetidine can fine-tune biological specificity .
Physicochemical and Functional Group Comparisons
- Steric Effects : The 3,3-dimethyl substitution creates a rigid, planar structure, which may limit conformational flexibility but enhance binding to hydrophobic pockets in biological targets .
Biological Activity
3,3-Dimethyl-2-(propan-2-yl)azetidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. As a derivative of azetidine, it possesses structural features that may influence its pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of this compound is C₇H₁₅N, consisting of a five-membered ring with one nitrogen atom and two bulky substituents (two methyl groups and an isopropyl group). This structure contributes to its unique steric and electronic properties, which may play a role in its biological interactions.
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving the cyclization of appropriate precursors under controlled conditions. Key factors influencing the yield and purity include solvent choice (e.g., dimethylformamide or dimethylsulfoxide), reaction temperature, and time.
Antimicrobial Properties
Research indicates that azetidine derivatives exhibit promising antimicrobial activity. For instance, azetidine compounds have been shown to possess antibacterial properties against various strains, including multidrug-resistant bacteria . Specifically, the presence of the azetidine ring enhances the interaction with bacterial enzymes, potentially leading to effective inhibition.
Anti-inflammatory Effects
In addition to antimicrobial properties, azetidines like this compound may also display anti-inflammatory activities. Studies have suggested that such compounds can modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation .
Case Studies and Research Findings
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed that the nitrogen atom's lone pair can participate in hydrogen bonding or coordination with metal ions, influencing various biological processes . This capability may allow the compound to interact with enzymes or receptors critical for its antimicrobial and anti-inflammatory actions.
Q & A
Q. What synthetic methodologies are most effective for constructing the 3,3-dimethyl-2-(propan-2-yl)azetidine scaffold?
The synthesis of azetidine derivatives often involves stereoselective ring-closing reactions or functionalization of pre-existing azetidine cores. For example, lithium amide-mediated cyclization in tetrahydrofuran (THF) has been employed to generate azetidine rings with high regiochemical control, yielding products in ~40–62% efficiency . Key steps include nucleophilic substitution at chiral centers and protecting group strategies (e.g., trityl groups for nitrogen protection). NMR (<sup>1</sup>H, <sup>13</sup>C) and elemental analysis are critical for verifying structural fidelity post-synthesis .
Q. How can researchers validate the stereochemical configuration of this compound derivatives?
X-ray crystallography remains the gold standard for absolute stereochemical assignment. For rapid analysis, nuclear Overhauser effect (NOE) NMR experiments can distinguish diastereomers by identifying spatial proximity of protons. Comparative analysis of optical rotation data with literature values for similar scaffolds (e.g., fluorinated azetidines) is also recommended .
Q. What analytical techniques are essential for characterizing azetidine derivatives?
- NMR spectroscopy : Proton and carbon chemical shifts (e.g., δ 1.2–3.5 ppm for methyl groups) confirm substituent positions .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]<sup>+</sup> signals) .
- HPLC : Monitors purity (>95% is typical for research-grade compounds) .
Advanced Research Questions
Q. How does enantioselective desymmetrization improve access to chiral azetidine derivatives?
Chiral phosphoric acid catalysts enable enantioselective N-acyl-azetidine synthesis via desymmetrization. Computational studies (DFT) reveal that activation of azetidine’s nitrogen and thione tautomers lowers transition-state energy, favoring one enantiomer. For example, System A (adamantyl-substituted catalysts) achieves >90% enantiomeric excess (ee) in some cases .
Q. What strategies address low yields in azetidine functionalization (e.g., fluorination or hydroxylation)?
- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) at low temperatures (−78°C) minimize side reactions. Fluorinated derivatives like 3-(difluoromethyl)azetidine hydrochloride have been synthesized in 40–60% yields .
- Hydroxylation : Directed C–H activation using palladium catalysts with oxidants (e.g., PhI(OAc)2) selectively installs hydroxyl groups .
Q. How do steric effects from 3,3-dimethyl and 2-isopropyl substituents influence azetidine reactivity?
The bulky substituents hinder nucleophilic attack at the azetidine nitrogen, necessitating harsh conditions (e.g., TFA deprotection at 80°C). Steric shielding also stabilizes intermediates in ring-opening reactions, as seen in the synthesis of 1-allyl-azetidines .
Q. What computational tools predict the conformational stability of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model puckered conformations of the azetidine ring. Vibrational frequency analysis matches experimental IR data to validate computational models .
Q. How can researchers resolve contradictory data in azetidine-based reaction mechanisms?
Case study: Conflicting NMR yields (62% vs. 40%) for similar azetidine syntheses suggest solvent polarity or temperature sensitivity. Methodological replication with controlled variables (e.g., anhydrous THF, −20°C) is advised .
Methodological Challenges and Solutions
3.1 Designing azetidine-based libraries for biological screening
Azetidine’s rigid, polar structure enhances blood-brain barrier (BBB) permeability, making it a scaffold for CNS-targeted libraries. Structural diversification via substituent variation (e.g., fluorination, aryl groups) balances lipophilicity and solubility .
3.2 Addressing low thermal stability in azetidine derivatives
Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for most azetidines). Lyophilization or storage under inert gas (N2) mitigates degradation .
3.3 Troubleshooting racemization during azetidine synthesis
Racemization occurs via ring-opening intermediates. Using chiral auxiliaries (e.g., Evans oxazolidinones) or low-temperature conditions (−40°C) preserves stereochemical integrity .
Critical Analysis of Contradictions
- Stereochemical Assignments : Discrepancies between NOE and X-ray data in early studies were resolved by re-evaluating crystal packing effects .
- Reaction Yields : Lower yields for ent-5a (40%) vs. 4b (62%) highlight the sensitivity of chiral induction to steric hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
